molecular formula C15H20BrNO3 B13506855 4-Boc-2-(3-bromophenyl)morpholine

4-Boc-2-(3-bromophenyl)morpholine

Cat. No.: B13506855
M. Wt: 342.23 g/mol
InChI Key: TYXQDDJIJFQUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-2-(3-bromophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a bromophenyl group at the 2-position of the morpholine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2-(3-bromophenyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Boc-2-(3-bromophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of deprotected morpholine derivatives.

Scientific Research Applications

4-Boc-2-(3-bromophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Boc-2-(3-bromophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active morpholine moiety, which can then engage in various biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Boc-2-(3-bromophenyl)morpholine is unique due to the specific positioning of the Boc group and the bromophenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-7-8-19-13(10-17)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3

InChI Key

TYXQDDJIJFQUHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.